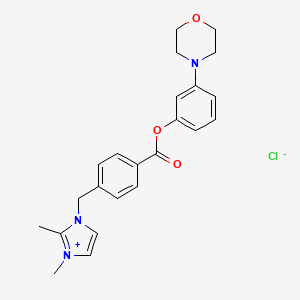
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride is a synthetic organic compound It is characterized by the presence of an imidazolium core, substituted with various functional groups, including a morpholinophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride typically involves multi-step organic reactions. The starting materials often include imidazole derivatives, benzyl halides, and morpholine. The reaction conditions may involve:
Solvents: Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain steps.
Temperature: Reactions are often conducted at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Conditions may include acidic or basic environments, with temperatures ranging from room temperature to reflux.
Reduction: Typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Solvents like acetone or DMF, with temperatures varying depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of functional groups with new substituents.
Scientific Research Applications
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst or ligand in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride involves interactions with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways, leading to desired biological effects. For example, it may inhibit enzyme activity or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-(4-((3-piperidinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
- 1,2-Dimethyl-3-(4-((3-pyrrolidinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride
Uniqueness
1,2-Dimethyl-3-(4-((3-morpholinophenoxy)carbonyl)benzyl)-1H-imidazol-3-ium chloride is unique due to the presence of the morpholinophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C23H26ClN3O3 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(3-morpholin-4-ylphenyl) 4-[(2,3-dimethylimidazol-3-ium-1-yl)methyl]benzoate;chloride |
InChI |
InChI=1S/C23H26N3O3.ClH/c1-18-24(2)10-11-26(18)17-19-6-8-20(9-7-19)23(27)29-22-5-3-4-21(16-22)25-12-14-28-15-13-25;/h3-11,16H,12-15,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GYULLXXTBNFGJD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)N4CCOCC4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


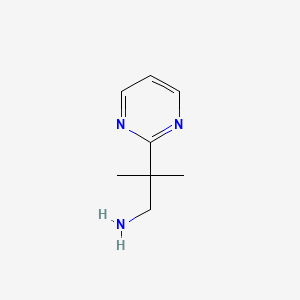
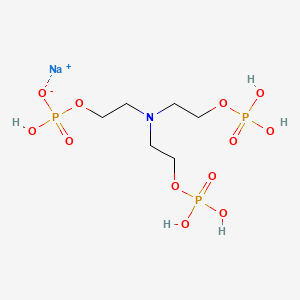
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)
![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)
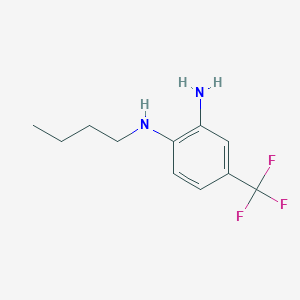
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)
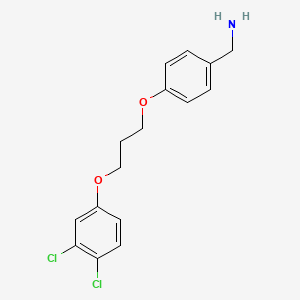
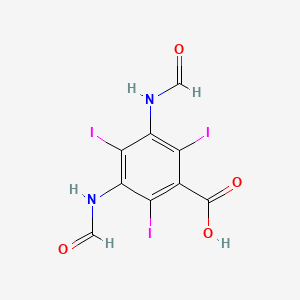

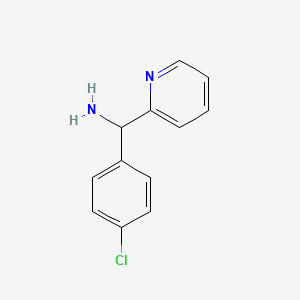
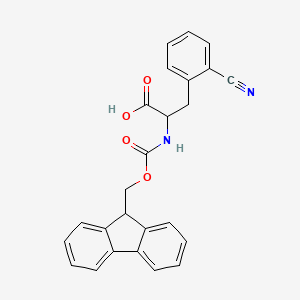
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
